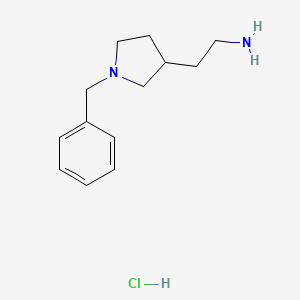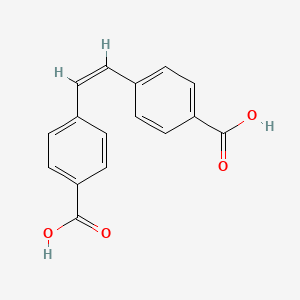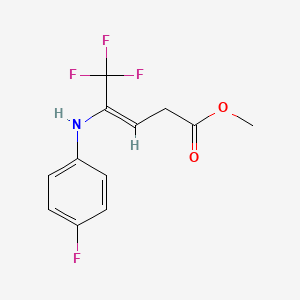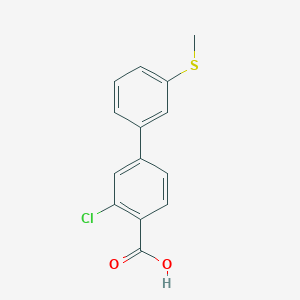
(TYR(ME)21)-NEUROPEPTIDE Y (HUMAN, RAT)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tyrosinase (TYR), also known as monophenol monooxygenase, is a copper-containing enzyme that plays a crucial role in the formation of pigments such as melanins and other polyphenolic compounds . It catalyzes the initial and rate-limiting step in the cascade of reactions leading to melanin production from tyrosine . The TYR gene encodes this enzyme, and mutations in this gene can result in oculocutaneous albinism . The term “(TYR(ME)21)-NEUROPEPTIDE Y (HUMAN, RAT)” likely refers to a modified form of neuropeptide Y, where the 21st amino acid, tyrosine (TYR), has been methylated (ME).
Synthesis Analysis
Tyrosine residues in proteins and peptides can undergo various modifications, including methylation . The modification of tyrosine residues has become a significant area of research, as tyrosine constitutes a robust alternative to lysine and cysteine-targeted traditional peptide/protein modification protocols . These modifications can be achieved enzymatically, chemically, or by genetically encoded non-natural amino acids .Molecular Structure Analysis
The intramelanosomal domain of tyrosinase consists of the cysteine-rich and tyrosinase catalytic subdomains, which are essential for enzymatic activity . The cysteine-rich subdomain remains stable, whereas the catalytic subdomain shows increased flexibility . This flexibility is intensified by certain mutations .Chemical Reactions Analysis
Tyrosinase catalyzes the conversion of phenol to the corresponding ortho-quinone through the hydroxylation and subsequent oxidation reactions, together with the oxidation of catechol to the quinone . It also catalyzes the hydroxylation of tyrosine to DOPA (3,4-dihydroxyphenylalanine) and the oxidation of DOPA to DOPA-quinone .Physical And Chemical Properties Analysis
Tyrosine is an amino acid that is essential to many biochemical processes. It is found in the active sites of numerous enzymes and plays an important role in protein–protein and protein-ligand interactions . The phenol functionality in the side chain of tyrosine is amphiphilic, which allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .Mécanisme D'action
Orientations Futures
While specific future directions for “(TYR(ME)21)-NEUROPEPTIDE Y (HUMAN, RAT)” are not available in the search results, research in the field of tyrosinase and its modifications is ongoing. This includes the development of practical and reliable assays for monitoring tyrosinase activity levels, which are very useful for both disease diagnosis and drug discovery . Further investigations on the relevance of tyrosinase to human diseases are also expected .
Propriétés
Numéro CAS |
131256-74-1 |
|---|---|
Formule moléculaire |
C190H287N55O57S1 |
Poids moléculaire |
4285.71 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, (R)-](/img/structure/B1148481.png)


